3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound with the molecular formula C23H31N3O3 and a molecular weight of 397.519. This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 3,4-diethoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under specific reaction conditions . The reaction typically requires the use of coupling reagents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and is studied for its potential in treating Alzheimer’s disease.
3,4-dimethoxy-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-p-tolylbenzenesulfonamide: Another compound with a similar piperazine moiety, used in various chemical and biological studies.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-28-21-11-10-19(18-22(21)29-4-2)23(27)24-12-13-25-14-16-26(17-15-25)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBKSABRLITCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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